3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine
CAS No.: 1040641-84-6
Cat. No.: VC11925931
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040641-84-6 |
|---|---|
| Molecular Formula | C17H22N4O4S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
| Standard InChI | InChI=1S/C17H22N4O4S/c1-24-13-4-6-16(25-2)14(12-13)15-5-7-17(19-18-15)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | BUDTYEAPRMWDJI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Introduction
3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the pyridazine class, a group of nitrogen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Synthesis and Reactivity
The synthesis of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes using phosphorus oxychloride for chlorination followed by nucleophilic attack from a piperazine derivative. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and purity.
Chemical Reactions
-
Acylation and Alkylation: The piperazine ring can undergo typical amine reactions.
-
Nucleophilic Substitution: The methanesulfonyl group acts as a leaving group.
-
Electrophilic Aromatic Substitution: Possible with the dimethoxyphenyl group.
Potential Applications
This compound shows promise in pharmacology, particularly in developing novel therapeutic agents. Its structural features suggest utility in treating conditions related to inflammation or neurological disorders.
Biological Activities
| Compound Feature | Potential Biological Activity |
|---|---|
| Pyridazine Core | Anti-inflammatory, anti-cancer, anti-viral properties |
| Methanesulfonyl Group | Enhanced solubility and biological activity |
| Piperazine Moiety | Potential for receptor or enzyme interactions |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, highlighting variations in biological activity and potential applications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-3-(2,5-dimethoxyphenyl)urea | C₁₈H₂₃N₃O₄ | Contains a urea linkage instead of pyridazine |
| N-(4-Methanesulfonylpiperazin-1-yl)benzamide | C₁₅H₁₈N₂O₄S | Lacks the pyridazine core but retains piperazine functionality |
| 3-(2-Methoxyphenyl)-6-(4-piperidin-1-yl)pyridazine | C₁₈H₂₂N₄O | Similar pyridazine structure but different substituents |
Research Findings and Future Directions
Research on 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is focused on understanding its pharmacodynamics and pharmacokinetics. Interaction studies with various receptors or enzymes are crucial for determining its therapeutic potential. The compound's unique combination of functional groups makes it an interesting candidate for further modification and optimization in drug design.
Mechanism of Action
The mechanism of action may involve modulating signaling pathways relevant to inflammation or cancer progression, depending on the specific biological target interaction. Further studies are needed to elucidate these interactions fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume